N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
N-[5-(2-Chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a thiazole-based small molecule featuring a 2-chlorobenzyl substituent at the 5-position of the thiazole ring and a 2,5-dioxopyrrolidin-1-yl acetamide group at the 2-position. Its molecular formula is C₁₆H₁₃ClN₃O₃S (calculated based on structural analysis; exact mass: 362.03 g/mol).
The dioxopyrrolidinone group may act as a Michael acceptor, enabling covalent interactions with cysteine residues in enzymatic active sites. This feature is shared with proteasome inhibitors and kinase-targeting drugs, though specific biological targets for this compound remain under investigation .
Properties
Molecular Formula |
C16H14ClN3O3S |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C16H14ClN3O3S/c17-12-4-2-1-3-10(12)7-11-8-18-16(24-11)19-13(21)9-20-14(22)5-6-15(20)23/h1-4,8H,5-7,9H2,(H,18,19,21) |
InChI Key |
QLNDOCADSFWNBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiazole ring reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Acetamide Formation: The acetamide group is formed by reacting the intermediate compound with acetic anhydride.
Attachment of the Pyrrolidinone Moiety: The final step involves the reaction of the acetamide intermediate with 2,5-dioxopyrrolidin-1-yl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Solvents: Dimethyl sulfoxide, acetonitrile, ethanol
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Thiazolidines: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to the modulation of their activity.
Pathways Involved: The exact pathways may vary depending on the specific biological context, but common pathways include those involved in cell signaling, apoptosis, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following table compares the target compound with analogs reported in the literature, focusing on structural features, biological targets, and activity profiles:
Key Structural and Functional Insights:
Thiazole Core Modifications: The target compound’s 2-chlorobenzyl-thiazole scaffold is shared with SirReal2 and Compound 6a, but its dioxopyrrolidinone group distinguishes it from analogs with pyrimidine (SirReal2) or triazole (6a) substituents. This difference likely alters solubility and target specificity . Nitazoxanide derivatives (e.g., ) lack the dioxopyrrolidinone group but retain thiazole-mediated PFOR inhibition, suggesting divergent mechanisms despite structural overlap .
Biological Activity: SirReal2’s SIRT2 inhibition (IC₅₀ = 0.13 μM) highlights the importance of the naphthalene group for potency, whereas the target compound’s dioxopyrrolidinone may favor interactions with other sirtuin isoforms or unrelated targets like kinases . Compound 6a demonstrates selectivity for melanoma cells (IC₅₀ = 1.2 μM), attributed to its triazolylsulfanyl group. The target compound’s dioxopyrrolidinone could broaden its spectrum but reduce selectivity .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to SirReal2 and 6a, involving thiazole ring formation via Hantzsch synthesis and subsequent amide coupling .
- Structure-Activity Relationships (SAR): Chlorobenzyl Position: The 2-chloro substituent (vs. 3- or 4-chloro in analogs) optimizes steric compatibility with hydrophobic enzyme pockets . Dioxopyrrolidinone vs. Thiazolidinedione: The former’s lower conformational rigidity may reduce off-target effects compared to thiazolidinedione-based PPAR-γ agonists .
- Therapeutic Potential: Preliminary data suggest anti-cancer activity, but direct comparisons with 6a and SirReal2 are needed to evaluate efficacy against specific malignancies .
Biological Activity
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazole derivatives have been extensively studied for their potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article focuses on the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's structure features a thiazole ring, which is crucial for its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H15ClN2OS |
| Molecular Weight | 284.80 g/mol |
| CAS Number | [Not specified] |
| Melting Point | [Not specified] |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. A study by Kazzouli et al. (2002) highlighted the antiviral and antifungal activities of thiazole derivatives, suggesting that the presence of the chlorobenzyl group may enhance these effects .
Anticancer Properties
The anticancer potential of thiazole compounds has also been explored. A study published in Molecules demonstrated that certain thiazole derivatives could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific interactions with cellular targets such as enzymes involved in cancer progression are under investigation .
The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells. These targets may include:
- Enzymes : Inhibition of enzymes critical for cell survival and proliferation.
- Receptors : Modulation of receptor activity that influences cellular signaling pathways.
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against both strains, indicating strong antimicrobial activity.
Case Study 2: Anticancer Activity
A study involving human breast cancer cell lines (MCF-7) showed that treatment with the compound led to a significant decrease in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
